Bicyclo[3.3.1]non-1(9)-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[331]non-1(9)-ene is a bicyclic hydrocarbon with a unique structure that consists of two fused cyclohexane rings sharing three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.1]non-1(9)-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with an appropriate dienophile under controlled conditions. Another method includes the intramolecular aldol condensation of suitable precursors, followed by reduction and cyclization steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.1]non-1(9)-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.
Substitution: It can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using bromine or chlorine are typical examples.
Major Products Formed
Oxidation: Formation of bicyclo[3.3.1]nonan-9-one.
Reduction: Formation of bicyclo[3.3.1]nonane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bicyclo[3.3.1]non-1(9)-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.3.1]non-1(9)-ene involves its interaction with molecular targets through various pathways. Its unique structure allows it to participate in specific binding interactions, influencing biological processes. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A saturated analogue with similar structural features but different reactivity.
Bicyclo[3.3.1]nonan-9-one: An oxidized derivative with a ketone functional group.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A heteroanalogue with nitrogen atoms in the ring.
Uniqueness
Bicyclo[3.3.1]non-1(9)-ene stands out due to its unsaturated nature, which imparts unique reactivity and potential for further functionalization. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
62439-71-8 |
---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
bicyclo[3.3.1]non-1(9)-ene |
InChI |
InChI=1S/C9H14/c1-3-8-5-2-6-9(4-1)7-8/h7-8H,1-6H2 |
InChI Key |
KRIOPPYHDVCGHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(=C2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.